molecular formula C11H14INO2 B14828641 5-Cyclopropoxy-3-iodo-2-isopropoxypyridine

5-Cyclopropoxy-3-iodo-2-isopropoxypyridine

Katalognummer: B14828641
Molekulargewicht: 319.14 g/mol
InChI-Schlüssel: GNBIPQNFCKVHIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-3-iodo-2-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-3-iodo-2-isopropoxypyridine involves several steps. One common method includes the reaction of 2-isopropoxypyridine with iodine and a cyclopropylating agent under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the process. The product is then purified using techniques such as column chromatography .

Analyse Chemischer Reaktionen

5-Cyclopropoxy-3-iodo-2-isopropoxypyridine undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-3-iodo-2-isopropoxypyridine is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-3-iodo-2-isopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-3-iodo-2-isopropoxypyridine can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C11H14INO2

Molekulargewicht

319.14 g/mol

IUPAC-Name

5-cyclopropyloxy-3-iodo-2-propan-2-yloxypyridine

InChI

InChI=1S/C11H14INO2/c1-7(2)14-11-10(12)5-9(6-13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

GNBIPQNFCKVHIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=N1)OC2CC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.